(6r)-2,6-Dimethyloct-7-en-2-ol
Description
Contextual Significance of (6R)-2,6-Dimethyloct-7-en-2-ol within Terpenoid Chemistry
This compound is classified as a monoterpenoid. nih.gov Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, and they are major components of essential oils. The racemic mixture of 2,6-dimethyloct-7-en-2-ol is known as dihydromyrcenol (B102105) and is noted for its role as a fragrance. nih.gov The chirality of this compound is a key aspect of its significance. Enantiomers of a chiral molecule can exhibit different biological activities and sensory properties.
The structural relationship of this compound to other well-known terpenoids is noteworthy. For instance, it is structurally related to linalool (B1675412), a naturally occurring terpene alcohol found in many flowers and spice plants. A synthetic pathway has been described that utilizes (R)- and (S)-linalool to produce the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, with 2,6-dimethyloct-7-ene-2,6-diol (B3050857) as a key intermediate. researchgate.net This highlights the role of this compound and its derivatives as versatile chiral building blocks in the synthesis of other complex terpenes. researchgate.net
Furthermore, the biotransformation of related terpenoids is an active area of research. Studies on the biotransformation of constituents of essential oils, such as citral (B94496) and citronellal, by organisms like germinating wheat seeds, demonstrate the potential for enzymatic systems to modify these structures, leading to a variety of related alcohols and acids. researchgate.net This suggests potential biosynthetic or biocatalytic routes to compounds like this compound.
Overview of Research Trajectories for Chiral Alkyl Alcohols
The study of chiral alkyl alcohols, a class to which this compound belongs, is a significant focus in modern organic chemistry. Research in this area is driven by the importance of these compounds as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. liverpool.ac.uk
A key research trajectory is the development of efficient methods for their asymmetric synthesis. The Guerbet reaction, a method for coupling alcohols, has been adapted for the asymmetric synthesis of chiral alcohols. liverpool.ac.uk This reaction offers an alternative to the more traditional asymmetric hydrogenation of ketones by not requiring external reducing agents. liverpool.ac.uk Other innovative approaches include the use of chiral supramolecular hosts for the optical resolution of secondary alkyl alcohols through crystallization. rsc.org
Another important area of investigation is the study of the conformational properties of chiral alkyl alcohols in solution. Vibrational circular dichroism (VCD) spectroscopy has been used to observe the "odd-even effect" in a series of chiral alkyl alcohols, providing insights into their predominant conformations in solution. researchgate.net This conformational understanding is crucial for designing new liquid crystals and ligands. researchgate.net Additionally, the chiral recognition of these alcohols is being explored using systems like porphyrin J-nanoaggregates at liquid-liquid interfaces, which could lead to new chiral recognition probes. nih.gov
The development of catalytic methods for synthesizing chiral alcohols is also a major focus. For example, Ni(II)-catalyzed asymmetric alkenylation and arylation of ketones have been reported as a means to produce chiral tertiary allylic alcohols. researchgate.net
Foundational Research Supporting Current Investigations of this compound
The foundation for the current understanding and application of this compound is built upon a body of research characterizing its basic chemical and physical properties. This compound is registered under CAS number 91182-07-9 and has the molecular formula C10H20O. ligandbook.org Its structure and properties are documented in various chemical databases.
The racemic form, dihydromyrcenol (CAS 18479-58-8), is widely used in the fragrance industry and is found in products such as washing and cleaning agents, perfumes, and cosmetics. europa.eu Its use in these applications has prompted studies on its environmental fate and industrial handling.
The synthesis of related compounds has also provided foundational knowledge. For example, the synthesis of (S,Z)-3,7-dimethylnon-6-en-1-ol, an analogue of citronellol (B86348), highlights the methods used to create structurally similar chiral alcohols and their potential use as fragrance ingredients. google.com Furthermore, research into prodrugs has explored the use of various chemical linkers, which can be relevant to modifying the properties of alcohol-containing molecules like this compound. google.com
The table below summarizes some of the key identifiers for this compound and its racemate, dihydromyrcenol.
| Property | This compound | Dihydromyrcenol (racemate) |
| IUPAC Name | This compound ligandbook.org | 2,6-dimethyloct-7-en-2-ol nih.gov |
| Molecular Formula | C10H20O ligandbook.org | C10H20O nih.gov |
| Molecular Weight | 156.27 g/mol ligandbook.org | 156.26 g/mol nih.gov |
| CAS Number | 91182-07-9 ligandbook.org | 18479-58-8 nih.gov |
| PubChem CID | 529616 nih.gov | 29096 nih.gov |
| Synonyms | DHM ligandbook.org | 2,6-Dimethyl-7-octen-2-ol nih.gov |
This foundational data is critical for ongoing research into the synthesis, properties, and applications of this specific chiral compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R)-2,6-dimethyloct-7-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNQECSCDATQEL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Structural Elucidation of 6r 2,6 Dimethyloct 7 En 2 Ol
Advanced Nomenclature and Chiral Designations of (6R)-2,6-Dimethyloct-7-en-2-ol
The systematic IUPAC name for this compound is this compound. The "(6R)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at position 6. This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents on the stereocenter are ranked by atomic number. The "R" configuration indicates a clockwise arrangement of these substituents when viewed with the lowest-priority group pointing away.
Alternative names for this compound and its racemate include Dihydromyrcenol (B102105) and 2,6-Dimethyl-7-octen-2-ol. nist.gov The CAS registry number for the racemic mixture is 18479-58-8. nist.gov
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Name | Dihydromyrcenol (for the racemate) |
| CAS Number (Racemate) | 18479-58-8 |
| Molecular Formula | C10H20O |
| Molecular Weight | 156.27 g/mol |
Investigation of Enantiomeric and Diastereomeric Forms of 2,6-Dimethyloct-7-en-2-ol
Due to the presence of a single chiral center at the C6 position, 2,6-dimethyloct-7-en-2-ol exists as a pair of enantiomers: this compound and (6S)-2,6-dimethyloct-7-en-2-ol. Enantiomers are non-superimposable mirror images of each other and possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity). masterorganicchemistry.com
Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. libretexts.org For a molecule to have diastereomers, it must have at least two stereocenters. Since 2,6-dimethyloct-7-en-2-ol has only one chiral center, it does not have any diastereomers. However, other structural isomers of this compound with multiple stereocenters would exhibit diastereomerism.
Computational and Spectroscopic Approaches to Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For an acyclic molecule like this compound, there are numerous possible conformations due to the free rotation around its carbon-carbon single bonds. libretexts.org
The stability of these conformations is influenced by several factors, including torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions). libretexts.org Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to model the potential energy surface of the molecule and identify the most stable (lowest energy) conformations. These stable conformations are often staggered arrangements that minimize steric hindrance between bulky substituents. chemistrysteps.comlumenlearning.com
Spectroscopic techniques provide experimental data to validate and complement computational findings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the relative orientation of atoms and the preferred conformations in solution. Infrared (IR) spectroscopy can also be used to study conformational isomers, as different conformers may exhibit distinct vibrational frequencies.
Isomeric Relationships and Their Implications for Chemical Behavior
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com Beyond the stereoisomers discussed previously, 2,6-dimethyloct-7-en-2-ol has several constitutional (or structural) isomers. These isomers have different connectivity of atoms and, consequently, distinct physical and chemical properties. study.com
Biosynthetic Pathways and Natural Abundance of 6r 2,6 Dimethyloct 7 En 2 Ol
Proposed Biosynthetic Mechanisms Leading to (6R)-2,6-Dimethyloct-7-en-2-ol
The biosynthesis of monoterpenoids, including this compound, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These building blocks are synthesized through either the mevalonate (B85504) (MVA) pathway, predominantly active in the cytoplasm, or the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria. The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP), the direct precursor to a vast array of monoterpenes.
Enzymatic Cascade Reactions in Organisms
The specific enzymatic reactions that convert GPP into this compound have not been fully elucidated. However, based on the structure of the molecule, a plausible mechanism involves the stereospecific hydration of an acyclic monoterpene precursor, such as myrcene (B1677589) or a related olefin. This type of reaction is catalyzed by specific terpene synthases or hydratases.
For instance, the enzymatic hydration of myrcene to the structurally similar tertiary alcohol linalool (B1675412) is a known biological process. Linalool dehydratase/isomerase, an enzyme found in some bacteria, can catalyze the addition of water to myrcene. It is hypothesized that a similar, yet stereospecific, enzyme could be responsible for the formation of this compound. The chirality of the final product, specifically the (6R) configuration, implies the involvement of an enzyme that can control the stereochemical outcome of the hydration reaction. The identification and characterization of such a specific synthase or hydratase in organisms known to produce this compound are critical to confirming this proposed pathway.
Distribution and Chemodiversity of this compound in Biological Sources
The occurrence of this compound appears to be relatively rare in nature, often found as a minor component of complex essential oil mixtures.
Occurrence in Plant Kingdom Samples
This compound has been reported as a constituent of the essential oils of a limited number of plant species. Notably, its presence has been documented in Punica granatum (pomegranate) and Pelargonium quercifolium (oak-leaved geranium). dergipark.org.tr
The chemical composition of essential oils from these plants can be highly variable, influenced by factors such as geographic location, climate, and the specific cultivar. While these plants are known to produce a diverse array of monoterpenoids, this compound is not always a major component of their volatile profiles.
Table 1: Reported Occurrence of 2,6-Dimethyloct-7-en-2-ol in Plant Species
| Plant Species | Family | Common Name | Reference |
| Punica granatum | Lythraceae | Pomegranate | dergipark.org.tr |
| Pelargonium quercifolium | Geraniaceae | Oak-leaved geranium | dergipark.org.tr |
Detection in Fungi and Microbial Systems
While the biotransformation of monoterpenes by fungi and bacteria is a well-documented phenomenon, the specific production of this compound by these microorganisms has not been definitively reported in naturally occurring systems. However, microbial transformation of related compounds suggests a potential for its formation. For example, studies have shown that some bacteria, such as Pseudomonas aeruginosa, can convert myrcene into structurally related compounds like dihydrolinalool. This indicates that microbial enzymes capable of hydrating acyclic monoterpene hydrocarbons exist and could potentially be engineered or discovered to produce the specific (6R) enantiomer of 2,6-dimethyloct-7-en-2-ol. Further research into the secondary metabolites of various fungal and bacterial species is needed to explore this possibility.
Presence in Animal-Derived Matrices
The detection of this compound in the animal kingdom is exceedingly rare. To date, the most notable instance is its identification as a component of the volatile emissions from the green tree ant, Oecophylla smaragdina. The precise biological function of this compound in the ant, whether as a pheromone, a defensive compound, or a metabolic byproduct, has not been established. This isolated finding suggests that the biosynthetic machinery for this monoterpenoid may exist in some insect species, opening a new avenue for research into its natural roles and origins.
Ecological Roles of this compound in Inter-species Interactions
The production of volatile compounds like this compound by plants is not a random occurrence; these molecules are key players in the chemical language that mediates interactions with other organisms, particularly insects. These interactions can be beneficial, detrimental, or neutral for the organisms involved.
Volatile organic compounds that mediate such interactions are broadly classified as semiochemicals. Depending on which organism benefits from the chemical signal, semiochemicals can be further categorized as pheromones, allomones, kairomones, or synomones.
Pheromones are used for communication between individuals of the same species. wikipedia.orgnih.gov
Allomones are beneficial to the emitter but not the receiver.
Kairomones benefit the receiver but not the emitter.
Synomones are mutually beneficial to both the emitter and the receiver.
While direct research into the specific ecological roles of this compound is limited, the functions of structurally related monoterpenoids and the context of its natural sources provide strong indications of its potential roles. Plant terpenoids are known to be involved in a variety of ecological interactions, including repelling herbivores and attracting the natural enemies of those herbivores, such as predators and parasitoids. nih.gov
A significant piece of evidence for the role of similar compounds in insect communication comes from the study of the parasitoid wasp, Urolepis rufipes. The male of this species produces a sex pheromone to attract virgin females. Chemical analysis has identified this pheromone as 2,6-dimethyl-7-octene-1,6-diol, a compound structurally very similar to this compound. The biosynthesis of this pheromone in the wasp has been shown to originate from the mevalonate pathway, which is a part of the isoprenoid biosynthesis route. This finding is noteworthy as it represents a switch from the more common fatty acid-derived pheromones in related wasp species.
This well-documented case of a closely related diol acting as a sex pheromone strongly suggests that this compound has the appropriate chemical structure to function as a semiochemical in other insect species. It is plausible that in the plants where it is produced, it could act as:
An allomone , deterring certain herbivores from feeding on the plant.
A kairomone , being used by specialist herbivores to locate their host plant.
A synomone , attracting pollinators to the flowers or attracting the predators and parasitoids of herbivores that are feeding on the plant.
Further research, such as electroantennography (EAG) studies to determine if insect antennae can detect this compound, and behavioral assays are needed to elucidate the specific ecological functions of this compound in the complex web of plant-insect interactions.
Table 2: Potential Ecological Roles of this compound Based on Related Compounds
| Potential Role | Type of Interaction | Organism Affected | Basis for Hypothesis |
|---|---|---|---|
| Pheromone | Intraspecific (within the same species) | Insects | A structurally similar diol is a sex pheromone in the wasp Urolepis rufipes. |
| Allomone | Interspecific (between different species) | Herbivorous Insects | General role of plant terpenoids in defense against herbivores. |
| Kairomone | Interspecific | Specialist Herbivorous Insects | Use of plant volatiles by specialist insects to locate host plants. |
Advanced Synthetic Methodologies for 6r 2,6 Dimethyloct 7 En 2 Ol and Its Stereoisomers
Chemo- and Stereoselective Total Synthesis of (6R)-2,6-Dimethyloct-7-en-2-ol
The total synthesis of this compound, a tertiary alcohol with a stereocenter at the C-6 position, requires precise control over stereochemistry. Methodologies have been developed that utilize starting materials from the chiral pool, employ sophisticated asymmetric catalysts to create chiral centers, and manage diastereoselectivity in bond-forming reactions.
The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products that serve as versatile starting materials for complex target molecules. For the synthesis of this compound and its related isomers, monoterpenes like (R)-(+)-citronellol and (R)-(+)-linalool are exemplary chiral pool precursors. nih.gov These molecules already possess the required carbon skeleton and a pre-existing stereocenter, which can be elaborated upon to achieve the target structure.
A common strategy involves the chemical modification of the functional groups and carbon backbone of these precursors while retaining the original stereochemical integrity. For instance, the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a structurally related compound, was achieved starting from optically active (R)-citronellol. researchgate.net This approach underscores how the inherent chirality of the starting material can be transferred through a synthetic sequence to the final product.
Table 1: Chiral Pool Starting Materials for Terpenoid Synthesis
| Starting Material | Natural Chirality | Key Structural Features |
|---|---|---|
| (R)-(+)-Citronellol | R | C-3 Stereocenter, primary alcohol |
| (S)-(-)-Citronellol | S | C-3 Stereocenter, primary alcohol |
| (R)-(+)-Linalool | R | C-3 Stereocenter, tertiary alcohol |
When a suitable chiral pool starting material is unavailable, the creation of stereocenters de novo using asymmetric catalysis is a powerful alternative. For a molecule like 2,6-dimethyloct-7-en-2-ol, this involves establishing the chirality at C-6 and potentially creating the tertiary alcohol at C-2 from a prochiral ketone.
One highly effective method for installing stereogenic centers is the Sharpless Asymmetric Epoxidation. wikipedia.orgslideshare.netdalalinstitute.com This reaction uses a titanium isopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols with high enantioselectivity. organic-chemistry.orgyoutube.com A precursor like geraniol (B1671447) could undergo asymmetric epoxidation to create a chiral epoxide. researchgate.net Subsequent regioselective reductive opening of this epoxide can yield a chiral diol, which can then be further transformed into the target molecule, effectively transferring the catalytically generated chirality. mdpi.com
The formation of the tertiary alcohol center at C-2 can be achieved through the asymmetric addition of carbon nucleophiles to a prochiral ketone precursor. researchgate.net Methodologies include the enantioselective allylation of ketones using chiral BINOL-Ti catalysts or the addition of Grignard reagents in the presence of chiral ligands derived from diaminocyclohexane (DACH). acs.orgnih.gov These catalytic systems create a chiral environment around the ketone, directing the incoming nucleophile to one face of the carbonyl group, thereby generating the tertiary alcohol with high enantiomeric excess. nih.govresearchgate.net
Table 2: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis
| Reaction Type | Catalyst/Ligand System | Substrate Type | Product Feature |
|---|---|---|---|
| Asymmetric Epoxidation | Ti(OiPr)₄ / Diethyl Tartrate (DET) | Allylic Alcohol | Chiral Epoxy Alcohol |
| Asymmetric Allylation | BINOL-Ti Complex | Ketone | Chiral Tertiary Homoallylic Alcohol |
In the synthesis of stereoisomers of 2,6-dimethyloct-7-en-2-ol that contain more than one stereocenter, controlling the relative stereochemistry between them (diastereoselectivity) is crucial. This is often accomplished by substrate-controlled or reagent-controlled carbon-carbon bond-forming reactions.
For example, the Evans alkylation methodology provides excellent diastereocontrol in the formation of new stereocenters. In a synthesis of 2,6-dimethyloctane (B150249) derivatives, an oxazolidinone chiral auxiliary was used to direct the diastereoselective alkylation of an enolate, establishing the desired relative stereochemistry at the C-2 position. researchgate.net Similarly, diastereoselective intramolecular reactions, such as dipolar cycloadditions, can be orchestrated by the existing chirality within the substrate to form complex ring systems that can be subsequently opened to reveal acyclic products with defined stereochemistry. nih.gov
The addition of organometallic reagents to chiral aldehydes or ketones is another common strategy. The stereochemical outcome is often dictated by Felkin-Anh or Cram chelation models, where the existing stereocenter directs the incoming nucleophile to a specific face of the carbonyl. For instance, the diastereoselective addition of a vinyl cuprate (B13416276) to an enone derived from the chiral pool material pulegone (B1678340) has been used to construct key intermediates in terpene synthesis. nih.gov
Enzyme-Mediated Synthesis and Kinetic Resolution of 2,6-Dimethyloct-7-en-2-ol Enantiomers
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, either in isolated form or within whole microorganisms, can perform complex stereoselective transformations under mild conditions.
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are a class of enzymes widely used for this purpose due to their broad substrate specificity, operational stability in organic solvents, and high enantioselectivity. The process typically involves the enantioselective acylation of a racemic alcohol, where one enantiomer reacts significantly faster than the other.
For a racemic mixture of 2,6-dimethyloct-7-en-2-ol, a lipase (B570770) such as Candida antarctica Lipase B (often immobilized as Novozym 435) or lipase from Pseudomonas cepacia could be used to selectively acylate one enantiomer, for example, with an acyl donor like vinyl acetate (B1210297). This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be easily separated by chromatography. This method allows for the isolation of both enantiomers in high enantiomeric purity.
Whole-cell biotransformations leverage the entire metabolic machinery of microorganisms (bacteria or fungi) to perform stereoselective reactions. nih.govmdpi.com These systems are particularly adept at performing challenging reactions like the regio- and stereoselective hydroxylation of non-activated C-H bonds, a transformation difficult to achieve with conventional chemical methods. nih.gov
Fungi, in particular, possess a diverse array of cytochrome P450 monooxygenases that can hydroxylate terpene skeletons with high selectivity. researchgate.netnih.gov For instance, the fungus Glomerella cingulata has been shown to biotransform (-)-dihydromyrcenyl acetate, a structurally similar compound, into a variety of hydroxylated products, including dihydromyrcenol (B102105). nih.gov This demonstrates the potential for microorganisms to introduce the C-2 hydroxyl group onto a precursor like (R)-dihydromyrcene to synthesize this compound. Such biotransformations can establish the desired chirality directly, avoiding the need for resolution or asymmetric catalysis. mdpi.com
Table 3: Microbial Systems for Terpenoid Biotransformation
| Microorganism Type | Key Enzyme Class | Common Transformation | Selectivity |
|---|---|---|---|
| Fungi (e.g., Cunninghamella, Glomerella) | Cytochrome P450 Monooxygenases | C-H Hydroxylation | High Regio- and Stereoselectivity |
Semi-Synthetic Approaches from Readily Available Terpenoid Precursors
The utilization of naturally abundant and structurally related terpenoids as starting materials presents an economically viable and efficient strategy for the synthesis of chiral compounds. These semi-synthetic routes leverage the inherent chirality of the precursors or introduce stereocenters through asymmetric transformations.
Chemical Transformations of Linalool (B1675412) and Dihydrolinalool Derivatives
Linalool, a naturally occurring tertiary allylic alcohol, and its derivative, dihydrolinalool, are logical precursors for the synthesis of 2,6-dimethyloct-7-en-2-ol. The key challenge in this approach lies in the stereoselective reduction of the double bond at the C6-C7 position of a suitable linalool derivative to achieve the desired (R)-configuration at the C6 chiral center.
One of the most effective methods for achieving such stereoselectivity is through asymmetric hydrogenation. While direct asymmetric hydrogenation of linalool to this compound is not extensively documented, analogous transformations of similar allylic alcohols provide a strong precedent for this approach. For instance, the asymmetric hydrogenation of geraniol (a structural isomer of linalool) to citronellol (B86348) has been successfully achieved with high enantioselectivity using ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts. rsc.orgresearchgate.netabo.fi This methodology highlights the potential for developing a similar catalytic system for the enantioselective hydrogenation of a linalool derivative.
| Precursor | Key Transformation | Catalyst System (Hypothetical) | Target Stereoisomer |
| Linalool Derivative | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | This compound |
| Dihydrolinalool | (Already reduced C6-C7) | Not applicable for C6 chirality | Racemic or other stereoisomers |
Derivatization of Structurally Related Octenes and Octanols
Another viable semi-synthetic strategy involves the derivatization of structurally related octenes and octanols that either possess the desired carbon skeleton or can be readily modified to achieve it. This approach can involve the introduction of the hydroxyl group at C2 and the methyl group and vinyl group at C6 with the correct stereochemistry.
A potential starting material could be a 6-methyloctene derivative. Stereoselective epoxidation of the double bond, followed by regioselective ring-opening with an appropriate organometallic reagent, could establish the chiral center at C6 and introduce the necessary functional groups. For example, a Sharpless asymmetric epoxidation could be employed to create a chiral epoxide, which would then set the stereochemistry for subsequent transformations.
| Starting Material | Key Transformation | Reagents/Catalysts | Product |
| Racemic 2,6-Dimethyloct-7-en-2-ol | Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B), Acylating Agent | This compound and (S)-acylated derivative |
| 6-Methyl-7-octen-2-one | Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS reagent) | (2R,6R) or (2S,6R)-2,6-Dimethyloct-7-en-2-ol |
Spectroscopic and Chromatographic Characterization of 6r 2,6 Dimethyloct 7 En 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical assignment of organic molecules. While specific high-resolution NMR data for the (6R)-enantiomer is not extensively documented in publicly available literature, the analysis of the racemic mixture of 2,6-dimethyloct-7-en-2-ol provides the foundational spectral features.
Detailed ¹H and ¹³C NMR analyses are critical for mapping the carbon skeleton and the proton environments. In principle, the ¹H NMR spectrum would exhibit distinct signals for the vinyl protons, the methine proton at the chiral center (C6), the diastereotopic methylene (B1212753) protons, and the various methyl groups. The chemical shifts and coupling constants of these signals would be instrumental in confirming the connectivity of the molecule.
For the stereochemical assignment of the (6R)-enantiomer, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments can reveal through-space correlations between protons, which can help in determining the relative stereochemistry. To ascertain the absolute configuration as (6R), derivatization with a chiral auxiliary, such as Mosher's acid, followed by ¹H NMR analysis of the resulting diastereomeric esters is a common and effective strategy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dimethyloct-7-en-2-ol Note: These are predicted values and may differ from experimental data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~0.9 - 1.1 | ~20 - 25 |
| C2 | - | ~70 - 75 |
| C3 (CH₂) | ~1.3 - 1.5 | ~40 - 45 |
| C4 (CH₂) | ~1.2 - 1.4 | ~20 - 25 |
| C5 (CH₂) | ~1.3 - 1.5 | ~35 - 40 |
| C6 (CH) | ~2.0 - 2.2 | ~35 - 40 |
| C7 (=CH₂) | ~4.9 - 5.1 (2H) | ~110 - 115 |
| C8 (=CH) | ~5.6 - 5.8 | ~145 - 150 |
| 2-CH₃ (x2) | ~1.1 - 1.2 | ~25 - 30 |
| 6-CH₃ | ~0.9 - 1.0 | ~15 - 20 |
Advanced Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. In the context of 2,6-dimethyloct-7-en-2-ol, GC-MS is instrumental in separating the compound from a complex mixture and providing its mass spectrum. The electron ionization (EI) mass spectrum of 2,6-dimethyloct-7-en-2-ol is characterized by a molecular ion peak (M⁺) at m/z 156, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Key fragments observed in the mass spectrum of dihydromyrcenol (B102105) include prominent peaks that can be attributed to specific fragmentation pathways of the parent molecule.
Table 2: Prominent Peaks in the Mass Spectrum of 2,6-Dimethyloct-7-en-2-ol
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 59 | 100 | [C₃H₇O]⁺ |
| 43 | ~46 | [C₃H₇]⁺ |
| 41 | ~39 | [C₃H₅]⁺ |
| 55 | ~31 | [C₄H₇]⁺ |
| 39 | ~22 | [C₃H₃]⁺ |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. For (6R)-2,6-dimethyloct-7-en-2-ol, HRESIMS would be used to confirm its elemental composition (C₁₀H₂₀O). This technique is particularly useful for verifying the identity of a synthesized or isolated compound with a high degree of confidence.
Chromatographic Methods for Separation and Purity Determination
Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts, for its purification, and for the determination of its enantiomeric purity.
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. For the resolution of the enantiomers of 2,6-dimethyloct-7-en-2-ol, a chiral stationary phase (CSP) would be employed. The choice of the CSP and the mobile phase (typically supercritical carbon dioxide with a modifier such as methanol (B129727) or ethanol) is critical for achieving baseline separation of the (6R) and (6S) enantiomers. The efficiency and speed of SFC make it an attractive method for both analytical and preparative scale chiral separations.
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for determining the purity of volatile compounds. The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, is a standardized parameter used for compound identification in GC. The retention index of 2,6-dimethyloct-7-en-2-ol has been reported on various stationary phases, which aids in its identification in complex mixtures such as essential oils. For the separation of the enantiomers, a chiral GC column would be necessary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information for the structural elucidation of this compound by identifying its key functional groups. These two techniques are complementary, as the selection rules governing them are different. IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule.
The IR spectrum of this compound is characterized by several distinct absorption bands that confirm the presence of its primary functional moieties. The tertiary alcohol group (-OH) gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. Another key vibration associated with the alcohol is the C-O stretching, which for a tertiary alcohol typically appears as a strong band in the 1200-1100 cm⁻¹ region.
The terminal alkene group (-CH=CH₂) also presents characteristic absorption bands. The =C-H stretching vibration is expected to appear at a frequency just above 3000 cm⁻¹, typically around 3080 cm⁻¹. The C=C stretching vibration gives rise to a band in the 1680-1640 cm⁻¹ region, which may be of variable intensity in the IR spectrum. Out-of-plane =C-H bending vibrations (wags) are also characteristic and produce strong bands in the 1000-900 cm⁻¹ range. The aliphatic portions of the molecule, the methyl (-CH₃) and methylene (-CH₂) groups, are identified by their C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations between 1470-1365 cm⁻¹.
Raman spectroscopy provides complementary data. While the O-H stretch is often weak in Raman spectra, the C=C stretching vibration of the alkene, which can be weak in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum around 1640 cm⁻¹. The various C-H and C-C single bond stretching and bending vibrations throughout the carbon skeleton will also be Raman active, providing a detailed fingerprint of the molecule.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Alcohol (O-H) | O-H Stretch (H-bonded) | 3600 - 3200 | Weak | Strong, Broad (IR) |
| C-O Stretch (tertiary) | 1200 - 1100 | Medium | Strong (IR) | |
| Alkene (=C-H₂) | =C-H Stretch | ~3080 | Medium | Medium (IR) |
| C=C Stretch | ~1645 | Strong | Medium-Weak (IR) | |
| =C-H Out-of-plane Bend | ~990 and ~910 | Weak | Strong (IR) | |
| Alkyl (C-H) | C-H Asymmetric/Symmetric Stretch | 2970 - 2850 | Strong | Strong (IR) |
| C-H Bend (CH₂, CH₃) | 1470 - 1365 | Medium | Medium (IR) |
Data is based on typical frequency ranges for the specified functional groups.
Metabolic and Environmental Transformations of 6r 2,6 Dimethyloct 7 En 2 Ol Excluding Human Metabolism
Biotransformation Processes in Non-Human Biological Systems
The biotransformation of (6R)-2,6-Dimethyloct-7-en-2-ol involves enzymatic modifications that alter its chemical structure, leading to the formation of various metabolites. These processes are integral to the detoxification and elimination of the compound in organisms such as insects, plants, and microorganisms.
While specific studies on the enzymatic degradation of this compound in plants are limited, the metabolic pathways for similar acyclic monoterpenoid alcohols, such as geraniol (B1671447) and linalool (B1675412), have been elucidated in various microbial systems. These pathways can serve as models to infer the potential biotransformation of this compound.
Microorganisms, including bacteria and fungi, are known to metabolize terpenoids through a series of oxidative reactions. For instance, bacteria of the Pseudomonas and Rhodococcus genera are capable of degrading acyclic monoterpenes. nih.govfao.orgfrontiersin.org The initial steps often involve the oxidation of the primary or secondary alcohol group to the corresponding aldehyde and then to a carboxylic acid. frontiersin.orgias.ac.in In the case of this compound, which is a tertiary alcohol, the degradation pathway might be initiated by hydroxylation at other positions of the molecule or by the oxidation of the terminal double bond.
Fungal biotransformation of terpenoids often results in hydroxylated and other oxygenated derivatives. These reactions are typically catalyzed by cytochrome P450 monooxygenases. Based on these established pathways for other terpenoids, potential microbial degradation products of this compound could include hydroxylated analogues or compounds resulting from the cleavage of the carbon chain.
| Microorganism Type | Key Enzymatic Reactions in Terpenoid Degradation | Potential Transformation of this compound |
|---|---|---|
| Bacteria (e.g., Pseudomonas, Rhodococcus) | Oxidation of alcohols to carboxylic acids, hydroxylation, double bond cleavage. nih.govfao.orgfrontiersin.orgias.ac.in | Oxidation of the terminal double bond, hydroxylation at various positions. |
| Fungi | Hydroxylation via cytochrome P450 monooxygenases. | Formation of various hydroxylated metabolites. |
The metabolism of terpenoids in insects is a critical detoxification mechanism. Studies on the common cutworm, Spodoptera litura, have provided direct insights into the oxidative metabolism of (-)-Dihydromyrcenol, the racemic mixture containing this compound. When ingested, this compound is transformed into several metabolites.
The primary metabolic pathway involves the oxidation of the terminal double bond, leading to the formation of 1,2-epoxy dihydromyrcenol (B102105) . Another significant metabolite identified is 3-hydroxydihydromyrcenol , indicating that hydroxylation is also a key detoxification route. These oxidative reactions are typically catalyzed by cytochrome P450 enzymes located in the insect's midgut and fat bodies. These transformations increase the polarity of the molecule, facilitating its excretion.
| Insect Model | Metabolite of this compound | Metabolic Pathway |
|---|---|---|
| Spodoptera litura (Common Cutworm) | 1,2-epoxy dihydromyrcenol | Oxidation of the 7,8-double bond |
| 3-hydroxydihydromyrcenol | Hydroxylation at the C-3 position |
Environmental Fate and Persistence of this compound
The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its potential to accumulate in living organisms.
This compound is considered to be readily biodegradable. According to data from a safety data sheet, the compound shows a 72% degradation over 28 days in a study following the OECD Test Guideline 301B. This suggests that microorganisms in aquatic and terrestrial environments are capable of breaking down this substance.
The biodegradation in these environments is likely to proceed through pathways similar to those observed in microbial cultures, involving oxidative processes. In soil and water, a diverse community of bacteria and fungi would contribute to its degradation. The initial steps would likely involve hydroxylation and oxidation of the molecule, leading to the formation of more polar intermediates that can be further mineralized to carbon dioxide and water.
Specific experimental data on the photolytic and hydrolytic degradation of this compound are limited. However, its chemical structure as a tertiary allylic alcohol provides clues about its potential reactivity. The presence of a double bond suggests that it may be susceptible to photolytic degradation through direct photolysis or reaction with photochemically generated reactive species such as hydroxyl radicals in the atmosphere and water.
As a tertiary alcohol, it is generally stable to hydrolysis under neutral pH conditions. However, under acidic conditions, tertiary alcohols can undergo dehydration. The stability of terpenoids can also be influenced by the presence of other substances, such as ethanol, which can affect their photostability. researchgate.netnih.gov Further research is needed to fully elucidate the specific photolytic and hydrolytic degradation pathways and rates for this compound under various environmental conditions.
The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Log Kow). For this compound, the estimated Log Kow is 3.47. This value is below the general threshold of concern for significant bioaccumulation in aquatic organisms (typically Log Kow > 4.5).
Furthermore, a safety data sheet for dihydromyrcenol indicates that the substance does not meet the criteria for being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) under the REACH regulation. This suggests a low potential for bioaccumulation and biomagnification in ecological food chains. The ready biodegradability of the compound also contributes to its low potential for long-term persistence and accumulation in the environment.
| Environmental Fate Parameter | Finding for this compound | Implication |
|---|---|---|
| Biodegradability | Readily biodegradable (72% in 28 days, OECD 301B). | Low persistence in the environment. |
| Log Kow | 3.47 (estimated). | Low potential for bioaccumulation. |
| PBT/vPvB Assessment | Does not meet criteria. | Low overall environmental risk in terms of persistence and bioaccumulation. |
Environmental Mobility and Distribution in Different Compartments
The environmental mobility and distribution of this compound, commonly known as dihydromyrcenol, are governed by its physicochemical properties, which dictate its partitioning between soil, water, and air. While specific studies on the (6R)- stereoisomer are limited, data available for dihydromyrcenol provide a strong basis for understanding its environmental fate.
The environmental distribution of a chemical is largely determined by its volatility, solubility in water, and its tendency to adsorb to soil and organic matter. Based on its physicochemical properties, dihydromyrcenol is expected to primarily partition to the air and water compartments, with limited residence time in soil and sediment.
Below is a summary of the key physicochemical properties of dihydromyrcenol that influence its environmental mobility and distribution.
| Property | Value | Implication for Environmental Mobility and Distribution |
| Molecular Formula | C₁₀H₂₀O | - |
| Molecular Weight | 156.27 g/mol | Influences diffusion and transport rates. |
| Water Solubility | 939 mg/L at 20°C | Moderate solubility suggests potential for transport in aquatic systems. chemicalbook.comchemicalbook.com |
| Vapor Pressure | 20 Pa at 25°C | Indicates a tendency to volatilize from soil and water surfaces into the atmosphere. chemicalbook.com |
| Log P (Octanol-Water Partition Coefficient) | 3.25 at 40°C | Suggests a moderate potential for bioaccumulation and adsorption to organic matter. chemicalbook.com |
| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | 177.83 | Indicates limited adsorption to soil and sediment, suggesting mobility in the soil column. |
Mobility in Soil:
The mobility of this compound in the terrestrial environment is influenced by its adsorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this tendency. With a reported Koc value of 177.83, dihydromyrcenol is considered to have limited adsorption to soil and sediment particulates. This suggests that the compound is likely to be mobile in the soil column and has the potential to leach into groundwater. However, its ready biodegradability would likely mitigate extensive leaching.
Distribution in Water:
Distribution in Air:
Given its vapor pressure, a significant portion of this compound released to the environment is expected to partition into the atmosphere. Once in the gas phase, its fate is determined by atmospheric degradation processes, primarily through reactions with hydroxyl (OH) radicals and ozone (O₃). The reaction with OH radicals is typically the dominant removal pathway for volatile organic compounds in the troposphere. The rate of these reactions determines the atmospheric lifetime of the compound. Studies on the surface chemistry of dihydromyrcenol with ozone on various surfaces like glass and vinyl flooring have shown the formation of oxygenated reaction products, indicating that surface-level atmospheric reactions can also contribute to its degradation, particularly in indoor environments. cdc.gov
Chemical Reactivity and Derivative Synthesis Research of 6r 2,6 Dimethyloct 7 En 2 Ol
Reactions Involving the Alkene Moiety of (6R)-2,6-Dimethyloct-7-en-2-ol
The terminal double bond is a site of rich reactivity, susceptible to addition reactions and oxidative cleavage.
Stereoselective Hydrogenation and Epoxidation
Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction proceeds under standard conditions, such as using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction is typically highly efficient, leading to the formation of (6R)-2,6-dimethyloctan-2-ol. Given the chiral center at C6, the hydrogenation of the terminal, prochiral alkene can potentially lead to diastereomers if new chiral centers are formed, although in this case, it leads to a single stereoisomer of the saturated alcohol.
Epoxidation: Stereoselective epoxidation of the terminal alkene yields the corresponding chiral epoxide, (R)-2-methyl-2-((R)-4-methyloxiran-2-yl)hexan-2-ol. This transformation is crucial as epoxides are versatile intermediates for synthesizing diols, amino alcohols, and other functionalized compounds. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. For higher stereoselectivity, asymmetric epoxidation methods, such as the Sharpless epoxidation, can be employed, although this is more common for allylic alcohols. The inherent chirality of the starting material can influence the stereochemical outcome of the epoxidation, a phenomenon known as substrate-direct stereocontrol.
| Reaction | Reagent/Catalyst | Product | Key Feature |
| Hydrogenation | H₂, Pd/C | (6R)-2,6-dimethyloctan-2-ol | Saturation of the vinyl group |
| Epoxidation | m-CPBA | (R)-2-methyl-2-((R)-4-methyloxiran-2-yl)hexan-2-ol | Formation of a chiral epoxide |
Functionalization of the Vinyl Group
Beyond hydrogenation and epoxidation, the vinyl group can undergo various other functionalizations.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide, NaOH), yields (6R)-2,6-dimethyloctane-1,8-diol. This reaction creates a primary alcohol at the terminal position, expanding the synthetic utility of the molecule.
Ozonolysis: Oxidative cleavage of the double bond by ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) results in the formation of a ketone, (R)-5-hydroxy-5-methylheptan-2-one. This reaction effectively shortens the carbon chain by one carbon and introduces a ketone functionality, which can be a handle for further C-C bond formations.
| Reaction | Reagents | Product | Key Feature |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | (6R)-2,6-dimethyloctane-1,8-diol | Anti-Markovnikov hydroxylation |
| Ozonolysis | 1. O₃ 2. DMS | (R)-5-hydroxy-5-methylheptan-2-one | Carbon-carbon double bond cleavage |
Transformations of the Tertiary Alcohol Functionality
The tertiary hydroxyl group is less reactive than a primary or secondary alcohol but can still be transformed into other functional groups, particularly esters and ethers, or be eliminated.
Formation of Esters and Ethers
Esterification: The formation of esters from the tertiary alcohol typically requires activated carboxylic acid derivatives, such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield (6R)-2,6-dimethyloct-7-en-2-yl acetate (B1210297). These ester derivatives are often important in fragrance applications or as protecting groups. wikipedia.org
Etherification: Synthesis of ethers from a tertiary alcohol can be challenging due to the steric hindrance and the propensity for elimination reactions under acidic conditions. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed. For instance, treatment with sodium hydride (NaH) followed by methyl iodide (CH₃I) would produce (6R)-2-methoxy-2,6-dimethyloct-7-ene.
Oxidation and Reduction Pathways
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions that would oxidize primary or secondary alcohols, as they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.
Reduction: The tertiary alcohol functionality itself cannot be directly reduced. However, it can be converted into a better leaving group, such as a tosylate or a halide, which can then be removed through reductive processes. A more common pathway for tertiary alcohols is acid-catalyzed dehydration. Treatment with a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can lead to the elimination of water and the formation of a mixture of isomeric dienes, such as 2,6-dimethylocta-1,7-diene and 2,6-dimethylocta-2,7-diene.
Synthesis of Chiral Derivatives and Analogs with Modified Skeletons
The chirality of this compound makes it a valuable starting material for the synthesis of other complex chiral molecules and natural products. researchgate.net The existing stereocenter can direct the stereochemistry of new chiral centers introduced during a synthesis.
For example, the diol product from the hydroboration-oxidation reaction, (6R)-2,6-dimethyloctane-1,8-diol, retains the original chirality and possesses two different hydroxyl groups (primary and tertiary) that can be selectively functionalized. Similarly, the epoxide formed via epoxidation is a key intermediate for creating compounds with new stereocenters. For instance, ring-opening of the epoxide with different nucleophiles can lead to a variety of chiral 1,2-difunctionalized products. These strategies have been applied in the synthesis of chiral building blocks for natural flavors and other bioactive compounds. researchgate.net
Mechanistic Studies of Reactions Involving this compound
The chemical behavior of this compound, a tertiary allylic alcohol, is governed by the interplay between its hydroxyl group and the terminal double bond. Mechanistic studies have predominantly focused on acid-catalyzed reactions, which facilitate key transformations such as hydration of its precursor and intramolecular cyclization. These investigations are crucial for optimizing synthetic routes to the alcohol and for the development of novel derivatives with applications in the fragrance industry.
The primary industrial synthesis of 2,6-dimethyloct-7-en-2-ol involves the acid-catalyzed hydration of dihydromyrcene (B1198221). The mechanism proceeds through the protonation of the terminal double bond, leading to the formation of a tertiary carbocation. This intermediate is then attacked by a water molecule, followed by deprotonation to yield the final alcohol product. The regioselectivity of this reaction, favoring the formation of the tertiary alcohol, is dictated by the relative stability of the tertiary carbocation intermediate compared to the alternative secondary carbocation.
Kinetic studies on the direct hydration of dihydromyrcene using strong acid cation exchange resins have been conducted to elucidate the reaction mechanism. A pseudohomogeneous (PH) model has been successfully applied to correlate the kinetic data, indicating that the reaction rate is influenced by the activities of the components rather than their concentrations, particularly in non-ideal liquid phases. rsc.orgnih.gov The effect of various parameters on the reaction kinetics has been investigated, as summarized in the table below.
| Parameter | Effect on Reaction Rate | Observation |
|---|---|---|
| Temperature | Increases | Significant increase in the conversion of dihydromyrcene with rising temperature. rsc.org |
| Catalyst Loading | Increases | Higher catalyst loading leads to a faster reaction rate. rsc.org |
| Liquid Circulation Flow Rate | Increases up to a point | Initially enhances mass transfer, but becomes negligible at higher flow rates. rsc.org |
| Reactant Molar Ratio (Water:Dihydromyrcene) | Increases with higher water ratio | A higher concentration of water favors the forward reaction. nih.gov |
Beyond its synthesis, this compound can undergo further transformations, notably intramolecular cyclization, often as a competing side reaction during its synthesis under acidic conditions. This process is mechanistically significant as it leads to the formation of cyclic ethers, such as derivatives of tetrahydropyran (B127337). The mechanism of this Prins-type cyclization involves the protonation of the hydroxyl group, followed by its departure as a water molecule to form a tertiary carbocation. This carbocation can then be attacked intramolecularly by the double bond, leading to the formation of a six-membered ring.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring the potential energy surfaces of such carbocation-mediated cyclizations in related terpene systems. These studies help in understanding the stability of various carbocation intermediates and the energy barriers for their rearrangement and cyclization, providing insights into the factors that control product distribution. While specific DFT studies on this compound are not extensively reported in readily available literature, the principles from broader terpene biosynthesis research are applicable. These theoretical models suggest that the formation of cyclic products is a thermodynamically favorable process, and its prevalence depends on the reaction conditions and the nature of the acid catalyst.
The stereochemistry of the starting material, this compound, can influence the stereochemical outcome of the cyclization products. The chair-like transition state of the cyclization reaction generally leads to the formation of thermodynamically more stable cis-disubstituted tetrahydropyran derivatives. The substituents tend to occupy equatorial positions to minimize steric hindrance, a principle that governs the stereoselectivity of many Prins-type cyclizations. nih.gov
Further mechanistic considerations include the potential for the carbocation intermediates to undergo rearrangements, such as hydride or alkyl shifts, leading to a variety of cyclic and acyclic byproducts. The extent of these rearrangements is highly dependent on the stability of the initially formed carbocation and the energy barriers for subsequent transformations. The choice of catalyst and solvent system can significantly influence these pathways. For instance, the use of zeolites with specific pore sizes and hydrophobic character has been shown to enhance the selectivity for the desired alcohol product by limiting side reactions. rsc.org
The table below outlines the key mechanistic steps and intermediates in the acid-catalyzed reactions involving the formation and subsequent cyclization of 2,6-dimethyloct-7-en-2-ol.
| Reaction | Step | Description | Key Intermediate |
|---|---|---|---|
| Hydration of Dihydromyrcene | 1. Protonation | The terminal double bond of dihydromyrcene is protonated by an acid catalyst. | Tertiary Carbocation |
| 2. Nucleophilic Attack | A water molecule attacks the tertiary carbocation. | Protonated Alcohol | |
| 3. Deprotonation | A base (e.g., water) removes a proton to yield the final alcohol. | This compound | |
| Intramolecular Cyclization | 1. Protonation & Dehydration | The hydroxyl group is protonated and leaves as a water molecule. | Tertiary Carbocation |
| 2. Cyclization | The terminal double bond attacks the carbocation intramolecularly. | Cyclic Carbocation | |
| 3. Deprotonation/Nucleophilic Capture | Loss of a proton or capture of a nucleophile to form the final cyclic ether. | Tetrahydropyran Derivative |
Future Research Directions and Unexplored Avenues for 6r 2,6 Dimethyloct 7 En 2 Ol
Development of Green Chemistry Approaches for (6R)-2,6-Dimethyloct-7-en-2-ol Synthesis
The chemical synthesis of chiral terpenoids like this compound often involves harsh reaction conditions and the use of hazardous organic solvents, raising environmental concerns. nih.gov A significant future research direction is the development of green chemistry approaches that are more sustainable and cost-effective. nih.gov Biocatalytic processes, in particular, offer a promising alternative due to their high enantioselectivity, which is crucial for producing the desired stereoisomer of chiral compounds. nih.gov
Future investigations will likely focus on whole-cell biotransformations and the use of isolated enzymes to achieve the stereospecific synthesis of this compound. The principles of green chemistry, such as the use of renewable feedstocks and environmentally benign solvents like water, will be central to these new synthetic strategies.
Potential Green Chemistry Strategies:
| Strategy | Description | Potential Advantages |
| Whole-Cell Biocatalysis | Utilization of microorganisms to perform specific chemical transformations on a substrate. | Mild reaction conditions, high stereoselectivity, reduced waste. |
| Enzymatic Synthesis | Use of isolated enzymes (e.g., hydrolases, oxidoreductases) to catalyze specific reaction steps. | High specificity, potential for high yields, avoidance of unwanted byproducts. |
| Use of Renewable Feedstocks | Employing starting materials derived from biomass rather than petrochemicals. | Reduced carbon footprint, increased sustainability. |
Integration of this compound in Biosynthetic Engineering Platforms
Metabolic engineering of microbial hosts presents a powerful and sustainable platform for the production of valuable monoterpenoids. nih.gov The de novo production of monoterpene alcohols in engineered microbes like Escherichia coli and Saccharomyces cerevisiae is a rapidly advancing field. nih.govnih.gov Future research will aim to integrate the biosynthesis of this compound into these microbial cell factories.
This will involve the identification and expression of specific monoterpene synthase genes responsible for its production. nih.gov Pathway optimization, including the engineering of precursor supply and the removal of competing metabolic pathways, will be crucial for achieving high titers. mdpi.com The development of robust microbial strains capable of efficiently producing this compound from simple and renewable feedstocks like glucose is a key long-term goal. nih.gov
Advanced Computational Modeling for Structure-Activity Relationship Prediction
Understanding the relationship between the molecular structure of this compound and its biological or sensory activity is essential for its application and for the design of novel analogs with improved properties. Advanced computational modeling techniques are becoming increasingly important in predicting these structure-activity relationships (SAR). uni-bonn.de
Future research in this area will likely involve the use of computational chemistry to investigate the electronic structure, thermodynamics, and bioavailability of this compound. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, powered by machine learning and deep learning, can be employed to predict the activity of this and related compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. mdpi.com
Computational Approaches for SAR Prediction:
| Computational Method | Application in this compound Research |
| Quantum Chemistry | Elucidation of electronic properties and reaction mechanisms. |
| Molecular Docking | Prediction of binding affinity to olfactory or other biological receptors. |
| QSAR Modeling | Development of predictive models for sensory or biological activity based on molecular descriptors. |
| Molecular Dynamics Simulations | Investigation of the conformational flexibility and interactions with its environment. |
Exploration of New Biocatalysts for Stereospecific Transformations of this compound
The stereochemistry of this compound is critical to its characteristic properties. The discovery and development of novel biocatalysts capable of performing highly stereospecific transformations are therefore of great interest. Research has already demonstrated the potential of fungi, such as Glomerella cingulata, to biotransform related compounds like (-)-dihydromyrcenyl acetate (B1210297) into various hydroxylated derivatives. nih.gov
Future work will focus on screening a wider diversity of microorganisms, including bacteria, yeasts, and fungi, for their ability to stereoselectively hydroxylate, oxidize, or otherwise modify 2,6-dimethyloct-7-en-2-ol and its precursors. This could lead to the production of the specific (6R)-enantiomer with high purity or the generation of novel derivatives with unique properties. The identification and characterization of the enzymes responsible for these transformations will also be a key research avenue, paving the way for their use in cell-free biocatalytic systems. nih.gov
| Potential Biocatalyst Source | Type of Transformation | Potential Outcome |
| Fungi (e.g., Glomerella cingulata) | Hydroxylation, oxidation | Production of novel derivatives, understanding of metabolic pathways. nih.gov |
| Bacteria | Enantioselective hydrolysis, reduction | Stereospecific synthesis of this compound. |
| Yeasts | Glycosylation, esterification | Creation of novel flavor and fragrance compounds. |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying (6R)-2,6-Dimethyloct-7-en-2-ol in complex mixtures?
Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for identification. Use non-polar (e.g., DB-5) or polar (e.g., DB-Wax) capillary columns to resolve isomers. Kovats' Retention Indices (RI) under specific conditions provide critical validation (Table 1). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, focusing on stereochemical assignments using NOESY or COSY experiments. Table 1: Kovats' RI Values for this compound
| Column Type | Active Phase | Temperature Program | Kovats' RI | Reference |
|---|---|---|---|---|
| Non-polar (DB-5) | 5% Phenyl | 50°C → 250°C (5°C/min) | 1284 | |
| Polar (DB-Wax) | Polyethylene Glycol | 60°C → 220°C (3°C/min) | 1452 |
Q. How can researchers synthesize this compound with high enantiomeric purity?
Methodological Answer: Employ asymmetric catalysis, such as Sharpless epoxidation or enzymatic resolution, to control stereochemistry. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during allylic alcohol formation. Purify intermediates via preparative HPLC with chiral columns (e.g., Chiralcel OD-H). Monitor enantiomeric excess (ee) using polarimetry or chiral GC .
Q. What experimental approaches are used to determine the physical properties (e.g., solubility, volatility) of this compound?
Methodological Answer:
- Solubility: Use shake-flask method with HPLC quantification in solvents like hexane, ethanol, and water. Apply Hansen solubility parameters for predictive modeling.
- Volatility: Measure vapor pressure via static headspace GC or thermogravimetric analysis (TGA). Correlate with molecular descriptors (e.g., LogP) .
Advanced Research Questions
Q. How can molecular modeling predict the environmental fate and degradation pathways of this compound?
Methodological Answer: Use density functional theory (DFT) to calculate bond dissociation energies and identify reactive sites for hydrolysis or oxidation. Apply QSAR models to estimate biodegradation half-lives (e.g., EPI Suite). Validate predictions with microcosm studies tracking metabolite formation via LC-MS/MS .
Q. What strategies resolve contradictions in analytical data (e.g., conflicting RI values or spectral interpretations)?
Methodological Answer:
- RI Discrepancies: Standardize temperature programs and column aging protocols. Compare against certified reference materials.
- Spectral Ambiguities: Use high-resolution MS (HRMS) for exact mass validation. Apply 2D NMR (HSQC, HMBC) to resolve overlapping signals. Statistically analyze inter-laboratory variability using ANOVA .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer:
- Data Compilation: Assay antimicrobial activity (MIC, IC50) against Gram-positive/negative strains.
- Descriptor Selection: Compute electronic (HOMO/LUMO), steric (molar volume), and lipophilic (LogP) parameters.
- Modeling: Apply partial least squares (PLS) regression to correlate descriptors with bioactivity. Validate via leave-one-out cross-validation .
Q. What experimental designs are robust for assessing the compound’s stability under varying environmental conditions?
Methodological Answer: Use a factorial design to test temperature (20–40°C), pH (4–10), and UV exposure. Analyze degradation products via GC×GC-TOFMS. Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Include negative controls to distinguish abiotic vs. biotic degradation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
